Ammonium dibenzyl phosphate
Overview
Description
Ammonium dibenzyl phosphate is a chemical compound with the molecular formula C14H18NO4P . It is used in various applications, including as a reagent to introduce a phosphate group protected as a benzyl ester .
Physical And Chemical Properties Analysis
Ammonium dibenzyl phosphate has a molecular weight of 295.271 . Further physical and chemical properties are not explicitly mentioned in the available literature.
Scientific Research Applications
1. Biological Applications of Phosphinates and Derivatives
- Summary of Application : Phosphinates and their derivatives are considered bioisosteric groups. They play significant roles in nature and pervade the living world. By contrast, naturally reduced phosphorus derivatives (i.e., phosphonates or phosphinates) are rarely encountered in living organisms and they still represent an underused functional group for the development of bioactive compounds .
- Methods of Application : The synthetic aspects and the biological activities of such compounds reported in the literature between 2008 and 2013 are described .
- Results or Outcomes : The few synthetic or naturally occurring molecules which contain a phosphinate function play key roles in many different areas of life science .
2. Adsorption of Ammonium, Nitrate, and Phosphate on Hydrochars and Biochars
- Summary of Application : Biochar (BC) and hydrochar (HC) have attracted considerable attention owing to their versatile characteristics and proven effectiveness in diverse technical fields. The adsorption capacity of these samples was tested for ammonium, nitrate, and phosphate ions under various conditions .
- Methods of Application : The BCs and HCs were subjected to characterization using a CHNS/O analyzer, the zeta potential, and Fourier transform infrared (FTIR). Thermodynamics, adsorption isotherms, and pH were also taken into consideration .
- Results or Outcomes : The FTIR spectra analysis indicated that the carboxyl and ester functional groups present in both the BCs and HCs displayed reduced peak intensities subsequent to the adsorption of the three ions .
3. Synthesis of Primary Phosphinamides
- Summary of Application : Ethyl bromoacetate mediates a facile and efficient synthesis of primary phosphinamides from Ar 2 P(O)-H reagents with stable and readily available ammonium carbonate as an ammonia source under mild and simple conditions, without any metal catalyst or oxidant .
- Methods of Application : This method is also appropriate for the reaction of Ar 2 P(O)-H with a variety of amines, alcohols, and phenols .
- Results or Outcomes : This provides a new way to synthesize primary phosphinamides .
4. Use of Dibenzyl Phosphate
- Summary of Application : Dibenzyl phosphate (DBzP) can be used to promote the monoselective ortho-C-H alkylation of N-quinolyl benzamides with primary and secondary alkyl iodides .
- Methods of Application : This involves the ring-opening reaction of an epoxide such as benzylglycidol to synthesize dihydroxyacetone phosphate (DHAP) .
- Results or Outcomes : This provides a new way to synthesize dihydroxyacetone phosphate (DHAP) .
5. Phosphorylation of Amines, Alcohols, and Sulfoximines
- Summary of Application : Phosphorylation of amines, alcohols, and sulfoximines provides various phosphoramidates, phosphorus triesters and sulfoximine-derived phosphoramidates using molecular iodine as a catalyst and H2O2 as the sole oxidant under mild reaction conditions .
- Methods of Application : This method involves the use of molecular iodine as a catalyst and H2O2 as the sole oxidant .
- Results or Outcomes : This method provides access to valuable phosphorylated alcohols that would be otherwise difficult to obtain .
6. Synthesis of Monosubstituted Phosphinic Acids
- Summary of Application : Monosubstituted phosphinic acids can be esterified with orthosilicates in excellent yields. Whereas phosphinylidene-containing acids react selectively, disubstituted phosphinic acids and phosphonic acids remain unchanged .
- Methods of Application : This method provides a convenient and general alternative to more commonly employed reactions with diazomethane or carbodiimide .
- Results or Outcomes : This method provides a new way to synthesize monosubstituted phosphinic acids .
Safety And Hazards
properties
IUPAC Name |
azanium;dibenzyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O4P.H3N/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,15,16);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTCBYMYXZCKMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium dibenzyl phosphate | |
CAS RN |
1277151-44-6 | |
Record name | Phosphoric acid, bis(phenylmethyl) ester, ammonium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1277151446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMMONIUM DIBENZYL PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9AWN55JN7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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